molecular formula C3H10BrN B1643316 propylamine hydrobromide CAS No. 4905-83-3

propylamine hydrobromide

Cat. No.: B1643316
CAS No.: 4905-83-3
M. Wt: 140.02 g/mol
InChI Key: MVYQJCPZZBFMLF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Propylammonium bromide is an organic salt that is primarily used in the formation of two-dimensional hybrid perovskites . It is used as a precursor to prepare high-performance blue perovskite light-emitting diodes . The primary target of N-Propylammonium bromide is the perovskite structure, which it helps to form and stabilize .

Mode of Action

The mode of action of N-Propylammonium bromide involves its interaction with the perovskite structure. As a precursor, N-Propylammonium bromide contributes to the formation of the perovskite structure, which is crucial for the performance of perovskite-based solar cells . The interaction of N-Propylammonium bromide with the perovskite structure results in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Biochemical Pathways

It is known that n-propylammonium bromide plays a significant role in the synthesis of mixed cation or anion perovskites, which are crucial for the performance of perovskite-based solar cells .

Pharmacokinetics

It is known that n-propylammonium bromide is used in the formation of two-dimensional hybrid perovskites , suggesting that it is likely to be absorbed and distributed within the perovskite structure.

Result of Action

The result of the action of N-Propylammonium bromide is the formation of two-dimensional hybrid perovskites, which are used in the creation of high-performance blue perovskite light-emitting diodes . This contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Action Environment

The action of N-Propylammonium bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the formation of two-dimensional hybrid perovskites by N-Propylammonium bromide is carried out under specific conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

propylamine hydrobromide can be synthesized by reacting n-propylamine with hydrobromic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

propylamine hydrobromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solutions and moderate temperatures.

    Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.

Major Products

Scientific Research Applications

propylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of hybrid perovskites, which are studied for their optoelectronic properties.

    Biology: It can be used in studies involving ion-exchange processes and membrane transport.

    Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

    Industry: It is used in the production of perovskite-based solar cells and light-emitting diodes

Comparison with Similar Compounds

Similar Compounds

  • N-Butylammonium bromide
  • Phenethylammonium bromide
  • Tetrapropylammonium bromide
  • N-Propylmagnesium bromide

Uniqueness

propylamine hydrobromide is unique due to its specific chain length and the resulting properties it imparts to the perovskite structures. Compared to other ammonium bromides, it offers a balance between ionic strength and steric effects, making it particularly suitable for forming stable and efficient perovskite materials .

Properties

IUPAC Name

propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYQJCPZZBFMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4905-83-3
Record name Propylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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